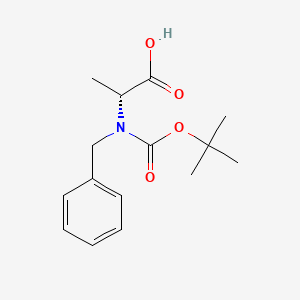

Boc,bzl-D-ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-benzyl-D-alanine is a compound used primarily in peptide synthesis. It is a derivative of D-alanine, an amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus and a benzyl (Bzl) group at the carboxyl terminus. This compound is often used in solid-phase peptide synthesis to prevent unwanted side reactions and to facilitate the formation of peptide bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Boc-benzyl-D-alanine can be synthesized through a series of chemical reactions. The synthesis typically begins with the protection of the amino group of D-alanine using a tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with a benzyl (Bzl) group. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like diisopropylethylamine (DIPEA) and trifluoroacetic acid (TFA) for deprotection steps .

Industrial Production Methods

In industrial settings, the synthesis of Boc-benzyl-D-alanine is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is anchored to a resin and built up step-by-step through iterative cycles of coupling and deprotection .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-benzyl-D-alanine undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Bzl protecting groups using acids like TFA.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HATU or DIC.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation or acidic conditions can remove the benzyl group.

Major Products

The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds. The specific sequence and length of the peptide depend on the intended application and the amino acids used in the synthesis .

Applications De Recherche Scientifique

Peptide Synthesis

Boc,bzl-D-ala-OH is primarily used in solid-phase peptide synthesis (SPPS), where it serves as a building block for synthesizing peptides. The protecting groups enable precise control over coupling reactions, which is essential for constructing peptides with specific sequences and stereochemistry.

Synthesis Overview:

- Method : Solid-phase peptide synthesis

- Protecting Groups :

- Boc : Removed with trifluoroacetic acid (TFA)

- Bzl : Semi-permanent side-chain protection

- Reagents : Dicyclohexylcarbodiimide (DCC) for activation of carboxylic acids

Biochemical Pathways

The compound plays a significant role in various biochemical pathways involving protein synthesis. It facilitates the formation of amide bonds, which are fundamental in constructing proteins and peptides necessary for numerous cellular functions.

Pharmaceutical Applications

This compound is also explored for its potential pharmaceutical applications:

- Bioactive Peptides : It contributes to the synthesis of bioactive peptides that exhibit antioxidative, anti-inflammatory, and anticancer properties. Such peptides can be utilized in therapeutic formulations aimed at treating various diseases .

Total Synthesis of Bovine Pancreatic Trypsin Inhibitor (BPTI)

A notable study involved the total synthesis of BPTI using Boc chemistry solid-phase peptide synthesis. The study demonstrated how Boc-benzyl-D-alanine was employed to create diastereomeric protein analogues, highlighting its utility in understanding protein folding and stability .

Sustainable Peptide Synthesis

Research has focused on developing sustainable methods for peptide synthesis using Boc-benzyl-D-alanine. This includes optimizing reaction conditions to enhance yield while minimizing waste, showcasing its relevance in modern synthetic chemistry .

Synthetic Routes

The synthesis of Boc-benzyl-D-alanine typically involves:

- Protection of the amino group with a Boc group.

- Protection of the carboxyl group with a benzyl group.

Common solvents used include dichloromethane (DCM), with reagents like diisopropylethylamine (DIPEA) facilitating deprotection steps.

Industrial Production

In industrial settings, automated peptide synthesizers are employed to scale up production efficiently. Solid-phase techniques allow for controlled reaction conditions that yield high-purity products suitable for research and therapeutic applications.

Biochemical Properties and Mechanisms

Boc,bzl-D-alanine's role in biochemical reactions is primarily linked to its ability to form peptide bonds under controlled conditions:

- The protective groups prevent premature reactions, ensuring that the amino and carboxyl groups react only during intended coupling steps.

Data Table: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High efficiency and control over sequences | Requires specialized equipment |

| Solution Phase Synthesis | Simpler setup | Lower yields; higher side reactions |

Mécanisme D'action

The mechanism of action of Boc-benzyl-D-alanine involves its role as a protected amino acid in peptide synthesis. The Boc and Bzl groups protect the amino and carboxyl termini, respectively, preventing unwanted side reactions during peptide bond formation. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the final peptide product .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-L-alanine: Similar to Boc-benzyl-D-alanine but uses L-alanine instead of D-alanine.

Boc-D-alanine: Lacks the benzyl group, making it less protected but easier to deprotect.

Boc-L-phenylalanine: Contains a phenyl group instead of a benzyl group, offering different steric and electronic properties.

Uniqueness

Boc-benzyl-D-alanine is unique due to its combination of Boc and Bzl protecting groups, which provide robust protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required to prevent side reactions .

Activité Biologique

Boc,bzl-D-ala-OH (tert-butoxycarbonyl, benzyl-D-alanine) is a compound that has garnered attention in the field of peptide synthesis and biological activity. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Boc protecting group is commonly used due to its stability and ease of removal under acidic conditions. The benzyl group serves as a semi-permanent side-chain protecting group, which is advantageous in maintaining the integrity of the peptide during synthesis.

Synthesis Overview

- Method : Solid-phase peptide synthesis (SPPS)

- Protecting Groups :

- Boc : Removed with TFA (trifluoroacetic acid)

- Bzl : Semi-permanent side-chain protection

- Reagents : DCC (dicyclohexylcarbodiimide) for activation of carboxylic acids

The synthesis involves coupling Boc-D-Ala with a resin-bound amino acid, followed by deprotection and cleavage from the resin using HF (hydrogen fluoride) or TFA.

Biological Activity

This compound exhibits various biological activities that are significant in therapeutic applications. The compound has been studied for its role in modulating biological pathways, particularly in relation to peptide hormones and neurotransmitters.

Biological Effects

- Antimicrobial Activity : Research indicates that peptides containing D-alanine residues can exhibit antimicrobial properties, making this compound a candidate for developing new antimicrobial agents .

- Neurotransmitter Modulation : D-alanine has been implicated in neurotransmission processes, potentially influencing excitatory and inhibitory signaling pathways in the nervous system .

- Peptide Hormone Interaction : The compound may interact with various peptide hormones, affecting physiological responses such as blood pressure regulation and metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Table 1: Summary of Key Studies on this compound

Research Methodologies

The methodologies employed in studying this compound include:

- NMR Spectroscopy : Used to analyze the conformational properties of synthesized peptides.

- Biological Assays : Evaluating antimicrobial activity through disk diffusion methods and minimal inhibitory concentration (MIC) tests.

- In Vivo Studies : Assessing physiological effects in animal models to determine therapeutic potential.

Conclusions and Future Directions

This compound represents a significant compound within peptide chemistry with promising biological activities. Its synthesis via solid-phase techniques allows for the exploration of various analogs that could enhance its efficacy as a therapeutic agent. Future research should focus on:

- Expanding the understanding of its mechanism of action.

- Investigating its potential applications in treating infectious diseases.

- Exploring its interactions with different biological targets to optimize therapeutic use.

Propriétés

IUPAC Name |

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGPVQDUOSMACR-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.